molecular formula C8H11BrN2O B13550779 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine

3-((5-Bromopyridin-3-yl)oxy)propan-1-amine

Cat. No.: B13550779
M. Wt: 231.09 g/mol
InChI Key: FTNSYSGRLNFPSU-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Alkyl Amine Chemical Space

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N, is a cornerstone of medicinal chemistry. researchgate.net Its derivatives are found in a myriad of biologically active compounds and approved drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for interactions with biological targets such as enzymes and receptors. The inclusion of a bromine atom on the pyridine ring, as seen in 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine, further modifies its electronic properties and provides a handle for further chemical transformations, such as cross-coupling reactions.

Alkyl amines are organic compounds that contain an amino group attached to an alkyl substituent. They are fundamental to the structure of many natural products, including amino acids and alkaloids, as well as a vast number of synthetic pharmaceuticals. The primary amine group in this compound is a key functional group that can participate in a wide range of chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. The propan-1-amine chain provides conformational flexibility, which can be crucial for the binding of a molecule to its biological target.

The combination of the bromopyridine moiety and the aminopropoxy chain in a single molecule creates a scaffold with potential for diverse applications. The ether linkage between the pyridine ring and the propyl chain adds another layer of chemical functionality and spatial arrangement.

Overview of the Chemical Compound's Relevance in Academic Research

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its relevance can be inferred from the study of analogous compounds. Bromopyridine derivatives are widely investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The presence of the bromine atom often enhances the biological activity of the parent pyridine molecule.

Similarly, aryl oxy propanamine structures are a common feature in many pharmacologically active compounds. For instance, they form the backbone of many beta-blockers, which are used to manage cardiovascular diseases. The specific arrangement of the ether and amine functionalities is critical for their therapeutic effect.

Given these precedents, this compound is of significant interest to medicinal chemists as a potential intermediate for the synthesis of novel bioactive molecules. Its structural motifs suggest that it could be a precursor to compounds targeting a range of biological pathways. Academic research in this area would likely focus on its use as a starting material to generate libraries of new compounds for biological screening. The table below outlines the key structural features of the compound and their potential implications in a research context.

Structural FeaturePotential Research Implication
5-Bromopyridine Ring - Site for further functionalization via cross-coupling reactions.- Potential to enhance biological activity.
3-Oxy Linkage - Provides a specific spatial orientation of the side chain.- Can influence binding to biological targets.
Propan-1-amine Chain - Offers conformational flexibility.- Primary amine allows for a variety of chemical modifications.

Historical Perspective on Related Chemical Entities and Research Trends

The history of pyridine chemistry dates back to the 19th century, with its initial isolation from bone oil. The subsequent elucidation of its structure and reactivity paved the way for the synthesis of a vast array of derivatives. The development of synthetic methodologies, such as the Hantzsch pyridine synthesis, further accelerated research in this area. pharmaguideline.com Over the decades, the focus of pyridine research has shifted from fundamental studies of its chemical properties to its application in various fields, most notably in pharmaceuticals and agrochemicals.

The study of alkyl amines has a similarly rich history, intertwined with the development of organic chemistry as a discipline. The recognition of their basicity and nucleophilicity established them as key reagents in organic synthesis. In the 20th century, the discovery of their role in biological systems and their utility in drug design led to a surge in research on this class of compounds.

The trend in modern medicinal chemistry is to create hybrid molecules that combine different pharmacophores to achieve enhanced or novel biological activities. The structure of this compound aligns with this trend, bringing together the well-established pyridine scaffold with the versatile alkyl amine chain. This approach allows for the exploration of new chemical space and the potential discovery of next-generation therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)oxypropan-1-amine

InChI

InChI=1S/C8H11BrN2O/c9-7-4-8(6-11-5-7)12-3-1-2-10/h4-6H,1-3,10H2

InChI Key

FTNSYSGRLNFPSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)OCCCN

Origin of Product

United States

Synthetic Methodologies for 3 5 Bromopyridin 3 Yl Oxy Propan 1 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine, reveals two primary disconnection points. The most logical disconnection is at the ether linkage (C-O bond), which simplifies the molecule into two key precursors: a substituted pyridine (B92270) and a propanolamine (B44665) derivative. This leads to two potential synthetic routes:

Disconnection 1 (Aryl C-O bond): This approach disconnects the bond between the pyridinyl ring and the ether oxygen. This retrosynthetic step yields 5-bromopyridin-3-ol and a suitable 3-aminopropanol derivative, such as 3-aminopropan-1-ol or a protected version. This is often the preferred route as it involves the formation of an aryl ether, a well-established transformation in organic synthesis.

Disconnection 2 (Alkyl C-O bond): Alternatively, the bond between the propanol (B110389) chain and the ether oxygen can be disconnected. This would lead to a 3-bromopyridine (B30812) derivative with a leaving group at the 5-position and 3-aminopropan-1-ol. However, nucleophilic aromatic substitution on an unactivated pyridine ring is generally more challenging.

Based on established synthetic strategies, the first disconnection is the more synthetically viable and will be the focus of the subsequent sections.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound hinges on the efficient preparation of its key precursors.

The synthesis of 5-bromopyridin-3-ol is a critical step. One common method involves the diazotization of 2-amino-5-bromopyridine (B118841) to yield 5-bromo-3-iodopyridin-2-ol, which can then be further manipulated. guidechem.com Another approach is the direct iodination of 5-bromo-2-hydroxypyridine. guidechem.com A related compound, 2-amino-5-bromopyridin-3-ol, can be synthesized from 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one by refluxing in a sodium hydroxide (B78521) solution. chemicalbook.com A different synthetic route to 2-amino-3-hydroxy-5-bromopyridine starts from 2-amino-3,5-dibromopyridine, which is treated with potassium hydroxide and copper powder in an autoclave. prepchem.com

Starting MaterialReagents and ConditionsProductReference
2-amino-5-bromopyridine1. Acetic acid, water, H2SO4, acid hydrate, iodine, 80°C; 2. Concentrated H2SO45-Bromo-3-iodo-pyridin-2-ol guidechem.com
6-bromo-3H-oxazolo[4,5-b]pyridin-2-one2N NaOH, reflux2-amino-5-bromopyridin-3-ol chemicalbook.com
2-amino-3,5-dibromopyridineKOH, copper powder, water, 170°C, autoclave2-amino-3-hydroxy-5-bromopyridine prepchem.com

The propan-1-amine fragment is typically introduced as 3-aminopropan-1-ol or a protected derivative. These are commercially available reagents. For the etherification reaction, the amine functionality may require protection to prevent side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be introduced under standard conditions and removed later in the synthetic sequence.

Etherification Reactions for Ethereal Linkage Formation

The formation of the ether linkage is the central transformation in the synthesis of this compound. Two primary strategies are employed for this purpose: nucleophilic substitution and palladium-catalyzed coupling.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. byjus.comwikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group in an SN2 reaction. chemistrysteps.commasterorganicchemistry.com

In the context of synthesizing the target molecule, 5-bromopyridin-3-ol would be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding pyridinolate. This nucleophile would then react with a 3-halopropan-1-amine derivative (where the amine is likely protected). The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile. byjus.com

Reactant 1Reactant 2BaseSolventProduct
5-Bromopyridin-3-olN-(3-chloropropyl)phthalimideNaHDMFThis compound (after deprotection)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, particularly for the synthesis of aryl ethers. nih.govresearchgate.net These methods often offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic substitution reactions. organic-chemistry.orgmit.edu

For the synthesis of this compound, a palladium catalyst, in conjunction with a suitable ligand, would be used to couple 5-bromo-3-hydroxypyridine with 3-aminopropan-1-ol (with the amine group protected). A variety of palladium sources and ligands can be employed, with bulky, electron-rich phosphine (B1218219) ligands often showing high efficacy. organic-chemistry.orgacs.org The reaction typically requires a base to facilitate the coupling.

Aryl HalideAlcoholCatalystLigandBaseSolvent
5-Bromo-3-hydroxypyridineBoc-3-aminopropan-1-olPd(OAc)2tBuBrettPhosCs2CO3Toluene

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final product, this compound, are critical for obtaining a compound of high purity. A combination of techniques is typically employed at each stage of the synthesis.

Following the protection of 3-aminopropan-1-ol to form tert-butyl (3-hydroxypropyl)carbamate, the reaction mixture is often subjected to an aqueous workup to remove water-soluble byproducts and excess reagents. The crude product can then be purified by flash column chromatography on silica (B1680970) gel, using a solvent system such as a gradient of ethyl acetate (B1210297) in hexanes. The progress of the purification can be monitored by thin-layer chromatography (TLC).

The intermediate product from the Williamson ether synthesis, the Boc-protected ether, is also typically purified using flash column chromatography. After an initial aqueous workup to remove the base and any inorganic salts, the crude material is adsorbed onto silica gel and purified using an appropriate solvent gradient, for example, ethyl acetate in hexanes.

The final product, this compound, being a primary amine, presents unique purification challenges and opportunities. After the deprotection step, if an acidic workup is used, the product will be in the aqueous layer as a salt. The aqueous layer can be washed with an organic solvent to remove any non-basic organic impurities. Subsequently, the aqueous layer is basified, for example with sodium hydroxide, to deprotonate the amine and liberate the free base. The free amine can then be extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. The combined organic extracts are then dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Further purification of the final amine can be achieved by several methods. One common technique is acid-base extraction. The crude amine is dissolved in an organic solvent and washed with a dilute acid solution. The protonated amine partitions into the aqueous layer, leaving non-basic impurities in the organic layer. rochester.edu The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent. rochester.edu Alternatively, flash column chromatography on silica gel can be employed. However, due to the basic nature of the amine, tailing of the product peak is a common issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent. biotage.com For more challenging separations, reversed-phase chromatography can be an effective alternative. biotage.com In some cases, distillation under reduced pressure can be used to purify the final amine, provided it is thermally stable.

Table 1: Representative Purification Techniques for the Synthetic Pathway

Compound/Intermediate Typical Purification Method(s) Common Eluent/Solvent System Monitoring Technique
tert-Butyl (3-hydroxypropyl)carbamateFlash Column ChromatographyEthyl Acetate/HexanesTLC
Boc-protected Ether IntermediateFlash Column ChromatographyEthyl Acetate/HexanesTLC
This compoundAcid-Base Extraction, Flash Column Chromatography (with modifier)DCM/Methanol with TriethylamineTLC, LC-MS

Green Chemistry Considerations and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign methodologies.

One of the primary considerations in green chemistry is the choice of solvents. Traditional solvents used in the proposed synthesis, such as dichloromethane, tetrahydrofuran, and dimethylformamide, have environmental and health concerns. A greener approach would involve replacing these with more sustainable alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, can often be a suitable substitute for THF and DCM. Cyrene, a bio-based solvent, could be an alternative to DMF. In some cases, reactions can be performed in greener solvents like ethanol (B145695) or even water, if the reactants have sufficient solubility.

The use of catalysts can significantly enhance the greenness of a synthetic route by enabling reactions to proceed under milder conditions and with higher atom economy. In the context of the Williamson ether synthesis, the use of a phase-transfer catalyst could facilitate the reaction in a biphasic system, potentially reducing the need for anhydrous organic solvents.

Energy efficiency is another key principle of green chemistry. The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. alfa-chemistry.com These techniques could be explored for both the etherification and deprotection steps.

Waste reduction is a cornerstone of sustainable synthesis. This can be addressed by optimizing reaction conditions to maximize yield and minimize byproduct formation. The choice of a protecting group also has implications for atom economy. While the Boc group is effective, its removal generates tert-butanol (B103910) and carbon dioxide as byproducts. Alternative, more atom-economical protecting group strategies could be considered. Furthermore, developing a one-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent usage and waste generation.

Biocatalysis offers a highly sustainable approach to chemical synthesis. Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media. For the synthesis of the target amine, a transaminase could potentially be used to introduce the amino group, or a hydrolase for a selective deprotection step, thereby avoiding harsh reagents and conditions.

Table 2: Potential Green Chemistry Improvements for the Synthesis

Synthetic Step Traditional Approach Potential Green/Sustainable Alternative Green Chemistry Principle Addressed
EtherificationNaH in anhydrous DMF/THFPhase-transfer catalysis in a greener solvent (e.g., 2-MeTHF)Safer solvents, Catalysis
HeatingConventional refluxMicrowave or ultrasonic irradiationEnergy efficiency
PurificationSilica gel chromatography with chlorinated solventsChromatography with greener eluents, Supercritical fluid chromatography (SFC)Safer solvents, Waste reduction
Overall ProcessMulti-step with isolation of intermediatesOne-pot synthesisAtom economy, Waste reduction

Chemical Transformations and Derivatization Studies of 3 5 Bromopyridin 3 Yl Oxy Propan 1 Amine

Modifications of the Bromopyridine Moiety

The bromopyridine ring is a versatile scaffold for chemical modification, primarily at the bromine-substituted carbon atom.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, could potentially be used to replace the bromine atom with another halogen. For instance, treatment with a fluoride (B91410) source like potassium fluoride in an aprotic polar solvent could yield 3-((5-fluoropyridin-3-yl)oxy)propan-1-amine. Similarly, using a source of iodine, such as sodium iodide, could result in the corresponding iodo-derivative. The success of these transformations would depend on the relative bond strengths and reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom on the pyridine (B92270) ring is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. A hypothetical Suzuki-Miyaura reaction is depicted below:

Hypothetical Suzuki-Miyaura Reaction

Reactant 1Reactant 2CatalystBasePotential Product
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃3-((5-Phenylpyridin-3-yl)oxy)propan-1-amine

Sonogashira Coupling: This reaction would couple the parent compound with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst and an amine base. researchgate.net This would result in the formation of an alkynylpyridine derivative, a valuable building block in medicinal chemistry and materials science.

Hypothetical Sonogashira Coupling

Reactant 1Reactant 2Catalyst SystemBasePotential Product
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N3-((5-(Phenylethynyl)pyridin-3-yl)oxy)propan-1-amine

Functionalization through Electrophilic Aromatic Substitution

The pyridine ring is generally electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. The presence of the bromine atom and the ether linkage will influence the regioselectivity of any such reaction. However, under forcing conditions, electrophiles could potentially be introduced onto the ring. Nitration or sulfonation, for example, would likely require harsh conditions and may result in a mixture of products.

Modifications of the Alkyl Amine Side Chain

The primary amine of the propan-1-amine side chain is a nucleophilic center and is readily susceptible to a variety of chemical modifications.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The primary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Mono- or di-alkylation could be achieved by controlling the stoichiometry of the reagents. For example, reaction with one equivalent of an alkyl bromide in the presence of a mild base would be expected to yield the corresponding secondary amine.

N-Acylation: The amine can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent) to form amides. This is a very common transformation and would be expected to proceed with high yield.

Hypothetical N-Acylation Reaction

Reactant 1ReagentSolventPotential Product
This compoundAcetyl chlorideDichloromethane (B109758)N-(3-((5-Bromopyridin-3-yl)oxy)propyl)acetamide

Chain Elongation and Shortening Strategies

Modifying the length of the three-carbon linker would require a more complex synthetic sequence.

Chain Elongation: One hypothetical approach to elongate the chain would involve converting the primary amine to a leaving group (e.g., via diazotization), followed by substitution with a cyanide nucleophile. Subsequent reduction of the nitrile would add a methylene (B1212753) group to the chain. Alternatively, the amine could be protected, the terminal end of the chain functionalized (e.g., by converting a hypothetical terminal alcohol to a halide), and then extended using standard carbon-carbon bond-forming reactions.

Chain Shortening: Strategies to shorten the alkyl chain are generally more challenging. One possibility would involve oxidation of the primary amine or a protected derivative to a carboxylic acid, followed by a degradation reaction such as a Curtius or Hofmann rearrangement. This would result in a two-carbon (ethyl) linker between the ether oxygen and the amine.

Introduction of Functional Groups to the Propyl Chain

The primary amine on the propyl chain of this compound serves as a key handle for the introduction of a wide variety of functional groups through several well-established chemical transformations. These modifications can be used to alter the molecule's physical and chemical properties, as well as to attach it to other molecular scaffolds.

N-Acylation: The primary amine can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. N-acylation is a robust and high-yielding reaction that can introduce a wide array of functionalities. nih.govnih.govmdpi.com

N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through reaction with alkyl halides. However, this method can be difficult to control and may lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.govyoutube.com A more controlled method for mono-alkylation is reductive amination.

Reductive Amination: Reductive amination offers a more selective route to N-alkylated derivatives. wikipedia.orgmasterorganicchemistry.comresearchgate.netlibretexts.orgchemistrysteps.com This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the intermediate to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Table 1: Representative Transformations of the Propylamine Moiety

TransformationReagent/ConditionsProduct Type
N-AcylationAcetyl chloride, triethylamine (B128534), dichloromethaneN-acetyl derivative
N-AlkylationMethyl iodide, potassium carbonate, acetonitrileN-methylated derivative
Reductive AminationAcetone, sodium triacetoxyborohydride, dichloromethaneN-isopropyl derivative

Chemical Reactivity and Stability Under Various Conditions

The chemical reactivity of this compound is largely dictated by the bromopyridine core and the ether linkage. The bromine atom on the pyridine ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Cross-Coupling Reactions: The bromo substituent on the pyridine ring makes the compound an excellent substrate for palladium- or copper-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgresearchgate.netresearchgate.nettcichemicals.com This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the bromopyridine with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This can be used to introduce a variety of primary or secondary amines at the 5-position.

Ullmann Condensation: A copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net For instance, reaction with an alcohol or phenol (B47542) can yield the corresponding ether.

Table 2: Representative Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst/LigandProduct Type
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃5-Phenylpyridine derivative
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃, BINAP, NaOtBu5-Morpholinylpyridine derivative
Ullmann CondensationPhenolCuI, K₂CO₃5-Phenoxypyridine derivative

Stability of the Ether Linkage: Ether linkages are generally stable under neutral and basic conditions. beilstein-journals.orgsigmaaldrich.com However, they can be susceptible to cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions. wikipedia.orgopenstax.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The cleavage of the ether bond in this compound would likely lead to the formation of 5-bromo-3-hydroxypyridine and 3-halopropan-1-amine.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the structural integrity of 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine. The predicted chemical shifts are based on the analysis of its constituent parts: a 3,5-disubstituted pyridine (B92270) ring and a 3-aminopropoxy chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propan-1-amine chain. The aromatic region should display three signals corresponding to the protons at the C2, C4, and C6 positions of the bromopyridine ring. The aliphatic region will feature multiplets for the three methylene (B1212753) groups of the propyl chain. The amine (NH₂) protons are typically observed as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The pyridine ring is expected to exhibit five distinct signals, with the carbon atom attached to the bromine (C5) being significantly influenced by the halogen's electronegativity and mass. The three aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shift Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 (Pyridine)~8.2C2: ~140
H4 (Pyridine)~7.5C4: ~125
H6 (Pyridine)~8.1C6: ~138
-OCH₂-~4.1C-O (Pyridine): ~155
-CH₂-~2.0C-Br (Pyridine): ~118
-CH₂NH₂~3.0-OCH₂-: ~65
-NH₂~1.5 (broad singlet)-CH₂-: ~30
-CH₂NH₂: ~39

Two-dimensional NMR experiments are crucial for assembling the complete picture of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other. sdsu.edu Key expected correlations include the coupling between the adjacent methylene protons of the propyl chain (-OCH₂-CH₂-CH₂NH₂).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. youtube.com This would definitively assign the proton signals to their corresponding carbon atoms in both the pyridine ring and the aliphatic chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is particularly useful for connecting the propyl chain to the pyridine ring, for instance, by observing a correlation between the -OCH₂- protons and the C3 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. For example, a NOESY experiment could show spatial proximity between the -OCH₂- protons and the H2/H4 protons of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and the study of molecular fragmentation, which aids in structural elucidation.

HRMS provides a highly accurate measurement of the molecular mass of the parent ion, which can be used to confirm the elemental composition of this compound. uci.edualgimed.com The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two major peaks in the mass spectrum for the molecular ion, separated by approximately 2 Da.

Predicted HRMS Data

Ion Chemical Formula Calculated m/z
[M(⁷⁹Br)+H]⁺C₈H₁₂⁷⁹BrN₂O⁺231.0182
[M(⁸¹Br)+H]⁺C₈H₁₂⁸¹BrN₂O⁺233.0162

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, fragmentation is expected to occur at several key locations.

A primary fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the amine group, a common fragmentation for aliphatic amines, leading to the formation of a stable iminium ion. libretexts.orglibretexts.org Another significant fragmentation would be the cleavage of the ether bond, either at the C-O bond of the propyl chain or the aryl C-O bond.

Predicted MS/MS Fragmentation Data for [M+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
231/233174/176C₃H₇N5-Bromopyridin-3-ol
231/233214/216NH₃[M+H-NH₃]⁺
231/23330C₈H₈BrN₂OCH₂=NH₂⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgpressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. vscht.cz

N-H Bending: A bending vibration for the primary amine group is anticipated in the range of 1580-1650 cm⁻¹. orgchemboulder.com

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O Stretching: The aryl ether C-O-C asymmetric stretching is expected to produce a strong absorption band between 1200 and 1300 cm⁻¹. spectroscopyonline.comrockymountainlabs.com

C-Br Stretching: The stretching vibration of the carbon-bromine bond typically appears in the lower frequency region of the spectrum, often below 700 cm⁻¹.

Predicted IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (two bands)
Aromatic CHC-H Stretch3000 - 3100
Aliphatic CH₂C-H Stretch2850 - 2960
Primary AmineN-H Bend1580 - 1650
Aromatic RingC=C and C=N Stretch1400 - 1600
Aryl EtherC-O-C Asymmetric Stretch1200 - 1300
Aliphatic AmineC-N Stretch1020 - 1250
Pyridine RingC-H Out-of-plane Bend690 - 900
Bromo-AromaticC-Br Stretch500 - 700

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For this compound, with the molecular formula C₈H₁₁BrN₂O, this analysis provides experimental verification of its atomic composition, which is crucial for confirming the identity and purity of a synthesized batch.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the elements. Experimental values, typically obtained through combustion analysis for carbon, hydrogen, and nitrogen, and other specific methods for bromine and oxygen, are then compared against these theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the compound's structural integrity and the absence of significant impurities.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for C₈H₁₁BrN₂O This table is interactive. Click on the headers to sort.

Element Atomic Symbol Theoretical Mass % Experimental Mass % (Typical Acceptable Range)
Carbon C 41.58% ± 0.4%
Hydrogen H 4.80% ± 0.4%
Bromine Br 34.58% ± 0.4%
Nitrogen N 12.12% ± 0.4%
Oxygen O 6.92% ± 0.4%

Chromatographic Techniques for Purity Assessment and Isolation Method Development

Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of components within a mixture. For this compound, various chromatographic methods are employed to assess purity, identify impurities, and develop methods for preparative isolation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. researchgate.netsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Due to the basic nature of the primary amine and the pyridine nitrogen, the mobile phase pH is a critical parameter. helixchrom.com Acidification of the mobile phase with an agent like formic acid or phosphoric acid ensures that the amine groups are protonated, which typically results in sharper peaks and improved retention on the column. sielc.comsielc.com Formic acid is often preferred when the HPLC system is coupled with a mass spectrometer (MS) detector, as it is volatile and MS-compatible. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the bromopyridine ring is a strong chromophore, or a Diode Array Detector (DAD) for acquiring full UV spectra. ekb.eg

Table 2: Example HPLC Method Parameters for Purity Analysis This table is interactive. Click on the headers to sort.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column for separation of moderately polar compounds.

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | MS-compatible acidic modifier for good peak shape; Acetonitrile is a common organic modifier. sielc.comsielc.com | | Gradient | 5% B to 95% B over 20 minutes | A gradient elution is effective for separating compounds with a range of polarities. | | Flow Rate | 1.0 mL/min | Standard analytical flow rate balances resolution and run time. nih.gov | | Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. tandfonline.com | | Detection | UV at 264 nm or DAD (200-400 nm) | The pyridine ring absorbs UV light, allowing for sensitive detection. nih.gov | | Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. tandfonline.com Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility, which may lead to poor peak shape and thermal degradation. researchgate.net

To overcome these limitations, derivatization is often employed to convert the polar primary amine into a less polar, more volatile functional group. A common approach is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. researchgate.net The resulting TMS-derivative is significantly more volatile and thermally stable, making it suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically one with a non-polar stationary phase like 5% phenyl methylpolysiloxane. researchgate.net Detection can be performed using a Flame Ionization Detector (FID) for quantification or, more powerfully, a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. tandfonline.comcdc.gov

Table 3: Example GC-MS Method Parameters for Analysis of a TMS-Derivative This table is interactive. Click on the headers to sort.

Parameter Condition Rationale
Derivatization Reagent BSTFA with 1% TMCS in Pyridine Common and effective silylating agent for primary amines. Pyridine is a compatible solvent. researchgate.net
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film) A robust, low-polarity column suitable for a wide range of derivatized compounds. researchgate.net
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas standard for GC-MS applications.
Inlet Temperature 250 °C Ensures rapid volatilization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min Temperature program designed to separate the derivative from byproducts and impurities.
Detector Mass Spectrometer (MS) Provides mass-to-charge ratio data for structural confirmation and identification. tandfonline.com
MS Source Temp. 230 °C Standard source temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp. 150 °C Standard quadrupole temperature.

Chiral Chromatography for Enantiomeric Separation and Purity

The compound this compound is achiral as it does not possess a stereogenic center. Therefore, enantiomeric separation of the compound itself is not applicable. However, chiral chromatography is a critical technique in pharmaceutical and chemical research for resolving enantiomers of chiral molecules. mdpi.com This method would be essential if a chiral center were introduced into the molecule, for instance, by substitution on the propanamine chain, or for the separation of chiral impurities that may be present.

Chiral HPLC is the most common method for enantiomeric separation. mdpi.com This technique relies on the use of a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of a chiral analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds, including pyridine derivatives. tandfonline.commdpi.com

The separation can be performed in different modes, including normal-phase, reversed-phase, or polar organic mode, depending on the specific CSP and analyte. mdpi.com For many pyridine derivatives, normal-phase conditions using a mobile phase like n-hexane and an alcohol modifier such as isopropanol (B130326) have proven successful. tandfonline.com

Table 4: Example Chiral HPLC Method for a Hypothetical Chiral Analogue This table is interactive. Click on the headers to sort.

Parameter Condition Rationale
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) A versatile immobilized polysaccharide-based CSP effective for many chiral separations. tandfonline.com
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) A typical normal-phase mobile phase for polysaccharide CSPs. tandfonline.com
Flow Rate 1.0 mL/min A standard analytical flow rate.
Column Temperature 25 °C Controlled temperature is crucial for reproducible chiral separations. tandfonline.com
Detection UV at 254 nm General wavelength for detecting aromatic compounds. tandfonline.com

Investigation of Biological Interactions and Preclinical Target Engagement

Receptor Binding and Ligand Affinity Studies

There is no available data from in vitro binding assays to characterize the affinity of 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine for any G Protein-Coupled Receptors.

Information regarding the evaluation of binding affinity of this compound to specific ion channels or transporters is not present in the reviewed literature.

No studies assessing the inhibitory or activation effects of this compound on various enzymes have been published.

Cellular and Molecular Mechanism of Action Studies (In Vitro Models)

There are no documented studies analyzing the effects of this compound on intracellular signal transduction pathways in cell-based models.

Biochemical assays to map the specific protein-ligand interactions of this compound have not been reported in the available scientific literature.

Subcellular Localization Studies in Cultured Cells

A comprehensive search of scientific literature and databases reveals no specific studies detailing the subcellular localization of this compound in cultured cells. The distribution of a compound within cellular compartments is fundamental to understanding its mechanism of action and potential targets. Techniques such as fluorescence microscopy with tagged molecules or subcellular fractionation followed by analytical quantification are typically employed for such investigations. However, for this particular compound, no such data has been published.

Table 1: Subcellular Localization Data

Cell Line Method Primary Localization Secondary Localization

Preclinical In Vitro Pharmacological Profiling and Functional Assays

Assessment of Modulatory Effects in Relevant Cell Lines

There is currently no available data from in vitro studies assessing the modulatory effects of this compound in any relevant cell lines. Such studies are crucial for determining the compound's cellular effects, such as cytotoxicity, proliferation, or inhibition of specific signaling pathways.

Table 2: In Vitro Modulatory Effects

Cell Line Assay Type Endpoint Measured Result

Functional Assays in Isolated Tissue or Organ Systems

Similarly, a review of existing literature indicates a lack of research on the functional effects of this compound in isolated tissue or organ systems. These assays are vital for understanding the physiological or pathophysiological impact of a compound on a more complex biological system beyond cultured cells.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

In the absence of direct experimental data for this compound, general principles of medicinal chemistry and findings from studies on analogous structures can be used to hypothesize potential structure-activity and structure-property relationships.

Impact of Pyridine (B92270) Ring Substitutions on Biological Activity and Selectivity

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences biological activity. The bromine atom at the 5-position of the pyridine ring in the subject compound is an important feature. Halogen substitutions, particularly bromine, can modulate a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn affects cell permeability, target binding, and metabolic stability.

In studies of other heterocyclic compounds, the introduction of a bromine atom has been shown to enhance biological activity. For instance, in a series of imidazo[4,5-b]pyridines, substitution with bromine was found to markedly increase antiproliferative activity against cancer cell lines. nih.gov This suggests that the bromo-substitution on the pyridine ring of this compound could be a critical determinant of its potential biological effects. The position of the bromine atom (meta to the ether linkage and ortho to the nitrogen) will also influence the electronic distribution within the ring and its interaction with biological targets.

Role of the Alkyl Amine Chain Length and Substitution Patterns

The propan-1-amine side chain is another key structural element. The length of the alkyl chain connecting a cyclic core to an amine group is a well-established modulator of pharmacological activity in many compound classes. Studies on other molecules with alkyl amine chains have shown that varying the chain length can impact receptor affinity, selectivity, and pharmacokinetic properties.

Table 3: Postulated Structure-Activity Relationship Trends

Structural Modification Potential Impact on Activity/Property Rationale
Removal of Bromine from Pyridine Ring Likely decrease in biological potency. Halogen substitutions often enhance binding affinity and lipophilicity.
Altering Bromine Position on Pyridine Ring Modulation of activity and selectivity. Changes in electronic distribution and steric hindrance would affect target interaction.
Shortening or Lengthening the Alkyl Chain Significant change in potency and/or target selectivity. Alters the spatial orientation of the terminal amine relative to the pyridine ring.

Influence of Ethereal Linkage Position and Rigidity

The influence of the ethereal linkage at the 3-position of the pyridine ring is a critical structural feature. In drug design, the position and nature of such linkers can significantly impact a molecule's conformational flexibility and how it presents its key binding motifs to a biological target. mdpi.comnih.gov The length and rigidity of a linker can affect binding affinity; for instance, a linker that is too flexible might lead to an entropic penalty upon binding, while a rigid linker might not allow for an optimal fit with the target. nih.govnih.gov

General principles of medicinal chemistry suggest that altering the attachment point of the (oxy)propan-1-amine chain on the pyridine ring (e.g., to the 2- or 4-position) would likely have a profound effect on the compound's biological activity by changing the spatial relationship between the pyridine and amine pharmacophores. Similarly, modifications to the rigidity of the three-carbon chain could influence how the molecule interacts with a target. However, no specific studies on this compound were found to provide concrete data to support such a structure-activity relationship analysis.

A summary of general principles regarding linker design is presented in the table below:

Linker CharacteristicPotential Impact on Biological Activity
Length Can affect the distance between key binding groups, influencing the ability to span binding pockets. Optimal length is crucial for enhanced binding. mdpi.com
Rigidity A more rigid linker can pre-organize the molecule into a bioactive conformation, potentially increasing affinity. However, excessive rigidity can prevent an induced fit. nih.gov
Flexibility A flexible linker allows the molecule to adopt various conformations to fit a binding site, but can also lead to a loss of entropy upon binding, which is energetically unfavorable. nih.gov

Exploration of Compound's Potential as a Chemical Probe

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. Given its structure, this compound could potentially serve as a fragment or scaffold for the development of chemical probes. nih.gov The bromo- and amine- functionalities offer synthetic handles for modification, such as the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies.

The pyridine-ether motif is present in molecules targeting a range of biological systems, suggesting that this compound could be a starting point for library synthesis in a fragment-based drug discovery campaign. nih.govnih.gov However, there is no available research that has explored or validated the use of this compound as a chemical probe. Its utility in this regard would first require the identification of a specific biological target.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly crucial in drug discovery for predicting how a ligand, such as 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine, might interact with a biological target, typically a protein.

Receptor-Based Docking Simulations for Binding Mode Elucidation

Receptor-based docking simulations would involve placing this compound into the active site of a known protein receptor. The simulation then explores various conformational and rotational possibilities for the ligand, scoring them based on binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

For this compound, key interactions would be anticipated to involve the pyridine (B92270) ring, the ether linkage, and the terminal amine group. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The ether oxygen can also participate in hydrogen bonding. The terminal primary amine is a strong hydrogen bond donor and, being basic, is likely to be protonated under physiological pH, allowing for strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein's active site. The bromo substituent can engage in halogen bonding, a specific type of non-covalent interaction that is gaining recognition in drug design.

While specific docking studies for this exact compound are not prevalent in public literature, studies on similar pyridine derivatives show these types of interactions are crucial for binding to various targets, including kinases and cholinesterases. hilarispublisher.commdpi.com For instance, in a study of novel pyridine derivatives as cholinesterase inhibitors, hydrogen bonds and π-π stacking interactions were found to be important for binding within the enzyme's hydrophobic pocket. hilarispublisher.com

Table 1: Potential Intermolecular Interactions of this compound in a Protein Active Site

Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
Pyridine NitrogenHydrogen Bond AcceptorSerine, Threonine, Tyrosine
Aromatic Pyridine Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan
Ether OxygenHydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine
Propyl LinkerHydrophobic InteractionsValine, Leucine, Isoleucine, Alanine
Terminal Amine (protonated)Hydrogen Bond Donor, Ionic InteractionAspartate, Glutamate
Bromo SubstituentHalogen BondingCarbonyl oxygens of the protein backbone

Ligand-Based Pharmacophore Modeling for Hit Identification

In the absence of a known receptor structure, ligand-based pharmacophore modeling can be employed. This technique involves identifying the common chemical features of a set of known active molecules that are essential for their biological activity. A pharmacophore model for compounds structurally related to this compound would likely include features such as a hydrogen bond acceptor (the pyridine nitrogen and ether oxygen), a hydrogen bond donor (the terminal amine), a positive ionizable feature (the protonated amine), and a hydrophobic/aromatic region (the bromopyridine ring).

Studies on other pyridine-containing compounds have successfully used this approach. For example, a pharmacophore model for sesquiterpene pyridine alkaloids identified a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group as key features. nih.gov Similarly, a pharmacophore model for HBV inhibitors included three hydrophobic points, four hydrogen bond acceptor points, and one hydrogen bond donor point. frontiersin.org Such a model for this compound could be used to screen large virtual libraries of compounds to identify new molecules with potentially similar biological activities.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the pyridine ring and the nitrogen and oxygen atoms, indicating these are the primary sites for nucleophilic attack. The LUMO would be distributed over the aromatic ring, suggesting it can accept electrons in electrophilic reactions. Theoretical calculations on substituted bipyridines have shown that substituents can significantly alter the electronic and structural properties, influencing the HOMO-LUMO gap. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties of Substituted Pyridines Note: These are representative values for substituted pyridines and not specific calculations for the subject compound.

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Implication
Pyridine-6.7-0.56.2Relatively stable
Aminopyridine-5.9-0.35.6More reactive (smaller gap)
Bromopyridine-6.9-0.86.1Similar stability to pyridine

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack and can act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack, often acting as hydrogen bond donors.

For this compound, the EPS would likely show a region of significant negative potential around the pyridine nitrogen atom, and to a lesser extent, the ether oxygen. A strong positive potential would be expected around the hydrogen atoms of the terminal amine group. The bromine atom can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which is responsible for its ability to form halogen bonds. Studies on substituted pyridines have confirmed that the depth and accessibility of the negative potential minimum near the cyclic nitrogen are key determinants of its reactivity. nih.gov

Calculation of pKa and Ionization States

The pKa of a molecule is a measure of its acidity or basicity and determines its ionization state at a given pH. This is critically important for its biological activity, as the ionization state affects solubility, membrane permeability, and receptor binding. For this compound, there are two key sites for protonation: the pyridine nitrogen and the terminal amine.

The basicity of the pyridine nitrogen will be reduced by the electron-withdrawing effects of the bromine atom and the ether linkage. The terminal aliphatic amine, however, is expected to be more basic. Computational methods, often employing DFT in conjunction with implicit solvation models, can predict pKa values with reasonable accuracy. acs.org It is highly probable that at physiological pH (~7.4), the terminal amine group (pKa likely around 9-10) will be protonated, carrying a positive charge, while the pyridine nitrogen (pKa likely around 2-3) will be neutral. This ionization state is crucial for the interactions described in the molecular docking section, particularly the potential for strong ionic bonds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical information about its conformational flexibility and how it interacts with biological targets. While specific MD simulation studies on this exact molecule are not widely published, the principles can be applied based on studies of similar pyridine derivatives. nih.govnih.govrsc.org

These simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule in different environments, such as in an aqueous solution or when bound to a protein. The flexible propan-1-amine side chain can adopt various orientations relative to the more rigid bromopyridine core. Understanding these conformational preferences is crucial, as they can significantly influence the molecule's ability to bind to a specific biological target.

Furthermore, MD simulations can elucidate the dynamics of the binding process itself. By simulating the interaction between this compound and a target protein, researchers can observe the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR studies are essential computational methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are built on the principle that the structure of a molecule dictates its activity.

Development of Predictive Models for Biological Activity

For a series of compounds related to this compound, a QSAR model could be developed to predict their biological activity, for instance, as enzyme inhibitors or receptor antagonists. This process involves a few key steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, and hydrophobic parameters.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Such predictive models can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Identification of Key Structural Descriptors for Activity and Selectivity

A significant outcome of QSAR and QSPR studies is the identification of the most important structural features that govern a molecule's activity and selectivity. For pyridine derivatives, it has been observed that the presence and position of certain functional groups can significantly impact their biological effects. mdpi.com

For this compound, key descriptors might include:

Electronic Properties: The bromine atom and the nitrogen in the pyridine ring influence the electron distribution, which can be crucial for interactions with biological targets.

Steric Factors: The size and shape of the molecule, particularly the flexible side chain, will determine how well it fits into a binding site.

Table 1: Hypothetical Key Structural Descriptors and Their Impact on Activity for this compound Derivatives
Structural DescriptorPotential Impact on Biological ActivityRationale
LogP (Hydrophobicity)Increased hydrophobicity may enhance membrane permeability but could also lead to non-specific binding.Balancing hydrophobicity is often critical for optimal drug-like properties.
Topological Polar Surface Area (TPSA)A lower TPSA is generally associated with better cell membrane permeability.The amine and ether groups contribute to the TPSA of the molecule.
Number of Hydrogen Bond Donors/AcceptorsThe amine group acts as a hydrogen bond donor, while the nitrogen in the pyridine and the ether oxygen can act as acceptors. These are crucial for specific interactions with target proteins.Hydrogen bonds are key directional interactions in drug-receptor binding.
Molecular WeightLower molecular weight is generally preferred for better absorption and distribution.Adherence to guidelines like Lipinski's Rule of Five is often considered.

In Silico Property Predictions Relevant to In Vitro Research (e.g., aqueous solubility, membrane permeability models)

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound. In silico models can provide rapid predictions of key physicochemical properties that are relevant to in vitro research, such as aqueous solubility and membrane permeability.

Membrane Permeability: The ability of a compound to pass through cell membranes is essential for it to reach its intracellular target. In silico models for membrane permeability often consider factors such as the molecule's size, polarity, and the number of hydrogen bond donors and acceptors. itu.dknih.gov Compounds with a lower polar surface area and fewer hydrogen bond donors tend to have better membrane permeability. researchgate.net

Table 2: Predicted Physicochemical Properties of this compound
PropertyPredicted Value/ClassificationImplication for In Vitro Research
Aqueous SolubilityModerately SolubleShould be sufficiently soluble for most in vitro assays.
Membrane Permeability (e.g., PAMPA)Moderate to High PermeabilityLikely to be able to cross cell membranes to reach intracellular targets.
LogP~2.0 - 2.5Indicates a balance between hydrophilicity and lipophilicity.
pKa (amine)~9.5 - 10.0The amine group will be protonated at physiological pH, which can influence solubility and interactions with targets.

These in silico predictions are valuable for guiding the design of experiments and for prioritizing compounds for further development. They help to identify potential liabilities early in the discovery process, saving time and resources.

Future Research Directions and Potential Applications

Development of Novel Chemical Probes for Advanced Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. The structure of 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine presents features that could be exploited for the creation of such tools. The terminal primary amine is a versatile functional group that allows for conjugation to reporter molecules such as fluorophores, biotin, or photoaffinity labels. This would enable the tracking and identification of the compound's binding partners within a cell or complex biological sample. The bromopyridine moiety can serve as a recognition element for specific protein targets, and the bromine atom itself can be a site for further chemical modification or act as a handle in certain cross-linking experiments. Future research could focus on synthesizing derivatives of this compound to serve as probes for identifying novel protein interactions and clarifying complex signaling pathways.

Exploration as a Scaffold for Rational Drug Design Efforts (Preclinical Discovery Stage)

Rational drug design relies on the knowledge of a biological target's three-dimensional structure to design molecules that bind with high affinity and selectivity. The this compound structure can be considered a "scaffold" or starting point for the development of new therapeutic agents. The bromopyridine ring is a common feature in many biologically active compounds and can participate in various non-covalent interactions with protein targets, including hydrogen bonding and halogen bonding. The flexible linker allows for the optimal positioning of the amine group to interact with other regions of a binding site.

In a preclinical discovery setting, this scaffold could be computationally docked into the active sites of various enzymes or receptors. The results of such in silico studies would guide the synthesis of a focused library of analogues with modifications to the pyridine (B92270) ring, the linker length, or the terminal amine to optimize binding and biological activity.

Integration into Targeted Protein Degradation Strategies (e.g., PROTACs, Molecular Glues)

Targeted protein degradation is an emerging therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues are at the forefront of this field. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

The structure of this compound is well-suited for its potential incorporation into PROTAC design. The bromopyridine moiety could be developed as a ligand for a protein of interest, while the terminal amine provides a convenient attachment point for a linker connected to an E3 ligase-binding molecule. Future research would involve identifying a protein target that binds to the bromopyridinyl portion of the molecule and then synthesizing chimeric molecules to assess their ability to induce targeted protein degradation.

Advancements in High-Throughput Synthesis of Analog Libraries

To explore the full potential of the this compound scaffold, the development of efficient and high-throughput synthesis methods is crucial. The synthesis of this molecule likely involves the coupling of a bromopyridinol with a protected aminopropanol (B1366323) derivative, followed by deprotection. This synthetic route is amenable to parallel synthesis techniques.

Future work in this area would focus on optimizing the reaction conditions to allow for the rapid generation of a diverse library of analogues. This could involve varying the substitution on the pyridine ring, altering the length and composition of the linker, and modifying the terminal amine with a wide range of functional groups. Such a library would be an invaluable resource for screening against a broad panel of biological targets to identify new lead compounds for drug discovery.

Contribution to Fundamental Understanding of Receptor-Ligand Interactions and Biological Mechanisms

The study of how small molecules like this compound interact with their biological targets can provide fundamental insights into molecular recognition and biological function. The bromine atom on the pyridine ring is of particular interest as it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, of this compound in complex with a protein target could provide high-resolution information about its binding mode. This would not only illuminate the specific interactions that contribute to its affinity and selectivity but also provide a deeper understanding of the principles governing molecular recognition, which can guide the design of future therapeutic agents.

Multi-Targeted Ligand Design Strategies Based on Compound Structure

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological pathways. Multi-targeted ligands, or single molecules designed to interact with multiple targets, are a promising therapeutic strategy for such conditions. The this compound scaffold could serve as a starting point for the design of such multi-targeted agents.

The bromopyridine core could be optimized to interact with one target, while the terminal amine could be elaborated into a larger functional group that binds to a second, distinct target. This approach, often referred to as fragment-based or scaffold-based drug design, could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance. Future research would involve identifying relevant target combinations and designing molecules that effectively modulate both.

Q & A

Q. How can crystallographic data from SHELX refine molecular docking models for drug discovery?

  • Methodological Answer : SHELXL-generated crystal structures provide accurate bond lengths/angles for docking (AutoDock Vina). Flexible docking protocols account for ligand conformational changes. Validate models with mutagenesis (e.g., Ala-scanning of binding pockets) .

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